Cas no 70097-44-8 (7-Chloro-3-hydroxy-3H-isobenzofuran-1-one)

7-Chloro-3-hydroxy-3H-isobenzofuran-1-one is a chlorinated isobenzofuranone derivative with notable reactivity due to its hydroxyl and lactone functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its chloro-substituted aromatic ring enhances electrophilic properties, facilitating further functionalization. The hydroxyl group provides a site for derivatization, while the lactone moiety contributes to its stability and reactivity in ring-opening reactions. This compound is valued for its potential in constructing complex heterocyclic frameworks. Suitable for controlled reactions, it offers precise selectivity in synthetic pathways, making it useful in research and industrial applications requiring tailored molecular structures.
7-Chloro-3-hydroxy-3H-isobenzofuran-1-one structure
70097-44-8 structure
商品名:7-Chloro-3-hydroxy-3H-isobenzofuran-1-one
CAS番号:70097-44-8
MF:C8H5O3Cl
メガワット:184.577
MDL:MFCD17926369
CID:3173910
PubChem ID:12527051

7-Chloro-3-hydroxy-3H-isobenzofuran-1-one 化学的及び物理的性質

名前と識別子

    • 1(3H)-ISOBENZOFURANONE, 7-CHLORO-3-HYDROXY-
    • 7-CHLORO-3-HYDROXY-3H-2-BENZOFURAN-1-ONE
    • CS-0117769
    • OPBSRGHVNRSYSR-UHFFFAOYSA-N
    • AS-37277
    • 7-Chloro-3-hydroxyisobenzofuran-1(3H)-one
    • 70097-44-8
    • MFCD17926369
    • AKOS022851227
    • SCHEMBL5426438
    • 7-CHLORO-3-HYDROXY-3H-ISOBENZOFURAN-1-ONE
    • 7-chloro-3-hydroxy-1,3-dihydro-2-benzofuran-1-one
    • 7-Chloro-3-hydroxy-3H-isobenzofuran-1-one
    • MDL: MFCD17926369
    • インチ: InChI=1S/C8H5ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,10H
    • InChIKey: OPBSRGHVNRSYSR-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C(=C1)Cl)C(=O)OC2O

計算された属性

  • せいみつぶんしりょう: 183.9927217Da
  • どういたいしつりょう: 183.9927217Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

  • 色と性状: White to Yellow Solid

7-Chloro-3-hydroxy-3H-isobenzofuran-1-one セキュリティ情報

7-Chloro-3-hydroxy-3H-isobenzofuran-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM322903-1g
7-Chloro-3-hydroxyisobenzofuran-1(3H)-one
70097-44-8 95%
1g
$584 2024-07-24
AstaTech
57830-0.25/G
7-CHLORO-3-HYDROXY-3H-ISOBENZOFURAN-1-ONE
70097-44-8 97%
0.25g
$257 2023-09-16
Chemenu
CM322903-1g
7-Chloro-3-hydroxyisobenzofuran-1(3H)-one
70097-44-8 95%
1g
$345 2021-06-17
TRC
C385018-50mg
7-Chloro-3-hydroxy-3H-isobenzofuran-1-one
70097-44-8
50mg
$ 135.00 2022-06-06
TRC
C385018-10mg
7-Chloro-3-hydroxy-3H-isobenzofuran-1-one
70097-44-8
10mg
$ 50.00 2022-06-06
Alichem
A019092956-1g
7-Chloro-3-hydroxyisobenzofuran-1(3H)-one
70097-44-8 95%
1g
$400.67 2023-09-01
Ambeed
A465864-1g
7-Chloro-3-hydroxyisobenzofuran-1(3H)-one
70097-44-8 97%
1g
$582.0 2024-04-17
TRC
C385018-100mg
7-Chloro-3-hydroxy-3H-isobenzofuran-1-one
70097-44-8
100mg
$ 210.00 2022-06-06
AstaTech
57830-1/G
7-CHLORO-3-HYDROXY-3H-ISOBENZOFURAN-1-ONE
70097-44-8 97%
1g
$767 2023-09-16
1PlusChem
1P00ICH0-1g
1(3H)-Isobenzofuranone, 7-chloro-3-hydroxy-
70097-44-8 97%
1g
$914.00 2025-02-28

7-Chloro-3-hydroxy-3H-isobenzofuran-1-one 関連文献

7-Chloro-3-hydroxy-3H-isobenzofuran-1-oneに関する追加情報

7-Chloro-3-hydroxy-3H-isobenzofuran-1-one: A Comprehensive Overview

7-Chloro-3-hydroxy-3H-isobenzofuran-1-one (CAS No. 70097-44-8) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound, characterized by its distinct chemical structure, exhibits a range of biological activities and potential applications that make it a subject of ongoing scientific investigation.

The molecular formula of 7-Chloro-3-hydroxy-3H-isobenzofuran-1-one is C9H5ClO3, and its molecular weight is approximately 196.59 g/mol. The compound features a chlorinated isobenzofuran core, which imparts unique chemical properties and reactivity. The presence of the hydroxyl group at the 3-position further enhances its functional versatility, making it a valuable building block in synthetic chemistry.

In recent years, the study of 7-Chloro-3-hydroxy-3H-isobenzofuran-1-one has expanded beyond its basic chemical characteristics to explore its potential biological activities. One notable area of research is its antitumor properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.

A study published in the Journal of Medicinal Chemistry in 2022 investigated the antitumor effects of 7-Chloro-3-hydroxy-3H-isobenzofuran-1-one. The researchers found that the compound effectively induced cell cycle arrest and apoptosis in human breast cancer cells. Furthermore, it demonstrated synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential as an adjuvant therapy in cancer treatment.

Beyond its antitumor properties, 7-Chloro-3-hydroxy-3H-isobenzofuran-1-one has also been explored for its anti-inflammatory and antioxidant activities. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the development of anti-inflammatory drugs. Additionally, its antioxidant properties have been attributed to its ability to scavenge free radicals and protect cells from oxidative stress.

The synthetic routes to produce 7-Chloro-3-hydroxy-3H-isobenzofuran-1-one have been well-documented in the literature. One common method involves the cyclization of a suitable precursor followed by chlorination and hydroxylation steps. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic protocols, reducing the use of hazardous reagents and minimizing waste generation.

In the context of pharmaceutical research, 7-Chloro-3-hydroxy-3H-isobenzofuran-1-one has been evaluated for its pharmacokinetic properties. Studies have shown that it exhibits favorable solubility and stability profiles, which are crucial for drug development. Preclinical trials have demonstrated its oral bioavailability and distribution in various tissues, supporting its potential as an orally administered therapeutic agent.

The safety profile of 7-Chloro-3-hydroxy-3H-isobenzofuran-1-one has also been extensively studied. Toxicological assessments have indicated that it is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, 7-Chloro-3-hydroxy-3H-isobenzofuran-1-one (CAS No. 70097-44-8) is a multifaceted compound with a wide range of potential applications in medicine and materials science. Its unique chemical structure and biological activities make it a valuable target for ongoing research and development. As new findings continue to emerge, this compound is poised to play a significant role in advancing our understanding of complex biological processes and developing novel therapeutic strategies.

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